YAP/TAZ inhibitor-3 is a small molecule compound that targets the YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) proteins, which are pivotal in the Hippo signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival, particularly in the context of cancer. The inhibition of YAP and TAZ is of significant interest due to their roles as oncogenic transcriptional co-activators that facilitate tumorigenesis by promoting gene expression associated with cell cycle progression and survival.
YAP/TAZ inhibitor-3 was identified through high-throughput screening methods aimed at discovering compounds that disrupt the interaction between YAP/TAZ and their downstream effectors, particularly TEAD (transcriptional enhanced associate domain) transcription factors. Various studies have utilized biosensor technology and fluorescence resonance energy transfer assays to evaluate the efficacy of this compound against YAP/TAZ interactions .
YAP/TAZ inhibitor-3 is classified as a small-molecule inhibitor specifically targeting the YAP/TAZ-TEAD interaction. It belongs to a broader category of compounds designed to modulate the Hippo signaling pathway, which includes various classes of inhibitors that act on upstream regulators or directly on YAP/TAZ or TEAD proteins .
The synthesis of YAP/TAZ inhibitor-3 involves several steps typically employed in organic chemistry, including:
YAP/TAZ inhibitor-3's molecular structure features functional groups designed to interact specifically with the binding sites of YAP and TAZ. While exact structural data is not explicitly provided in the available literature, compounds in this category generally possess:
YAP/TAZ inhibitor-3 primarily engages in non-covalent interactions with its protein targets through:
The compound's effectiveness is often evaluated through biochemical assays measuring its ability to inhibit the YAP/TAZ-TEAD complex formation. These assays may include:
YAP/TAZ inhibitor-3 functions by disrupting the association between YAP/TAZ and TEAD transcription factors. This inhibition prevents YAP and TAZ from exerting their transcriptional activity, thereby reducing the expression of genes involved in cell proliferation and survival.
Studies indicate that effective doses of YAP/TAZ inhibitor-3 can lead to significant reductions in target gene expression levels associated with tumor growth, demonstrating its potential as a therapeutic agent against cancers driven by aberrant Hippo signaling .
While specific physical properties such as melting point or solubility are not detailed for YAP/TAZ inhibitor-3, compounds within this class typically exhibit:
Chemical characterization often includes:
YAP/TAZ inhibitor-3 has promising applications in cancer research and therapy due to its ability to inhibit oncogenic pathways. Potential applications include:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3